N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide
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Overview
Description
N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide: is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms of the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide typically involves the condensation reaction between pyridine-2-carboxylic acid and 2-aminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of N,N-bis(2-aminoethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions and is explored for its role in metal ion transport and detoxification processes .
Medicine: The compound is studied for its potential therapeutic applications, including its use as a drug delivery agent. Its ability to form complexes with metal ions makes it a candidate for targeted drug delivery systems .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its chelating properties are utilized in the production of metal-containing polymers and coatings .
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups and the nitrogen atoms of the carboxamide moiety coordinate with metal ions, facilitating their transport and stabilization. This coordination can influence various biochemical pathways and processes, including enzyme activity and metal ion homeostasis .
Comparison with Similar Compounds
Isonicotinamide: This compound has the carboxamide group at the 4-position and is used in material synthesis.
Uniqueness: N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide is unique due to the presence of two hydroxyethyl groups, which enhance its chelating properties and make it suitable for forming stable metal complexes. This structural feature distinguishes it from other pyridine carboxamides and contributes to its diverse applications in various fields .
Properties
CAS No. |
88531-01-5 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c13-7-5-12(6-8-14)10(15)9-3-1-2-4-11-9/h1-4,13-14H,5-8H2 |
InChI Key |
VORNKIWDPMWQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N(CCO)CCO |
Origin of Product |
United States |
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